

# In-Depth Technical Guide: 3,3,4,4,4-Pentafluorobutan-2-ol

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## Compound of Interest

Compound Name: 3,3,4,4,4-Pentafluorobutan-2-ol

Cat. No.: B1346712

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CAS Number: 374-40-3

This guide provides a comprehensive overview of **3,3,4,4,4-Pentafluorobutan-2-ol**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, analysis, and its emerging role in medicinal chemistry.

## Chemical and Physical Properties

**3,3,4,4,4-Pentafluorobutan-2-ol** is a fluorinated alcohol with a chiral center at the C-2 position. Its physical and chemical properties are significantly influenced by the presence of the five fluorine atoms, which impart unique characteristics such as increased lipophilicity and metabolic stability in certain contexts. A summary of its key properties is presented in Table 1.

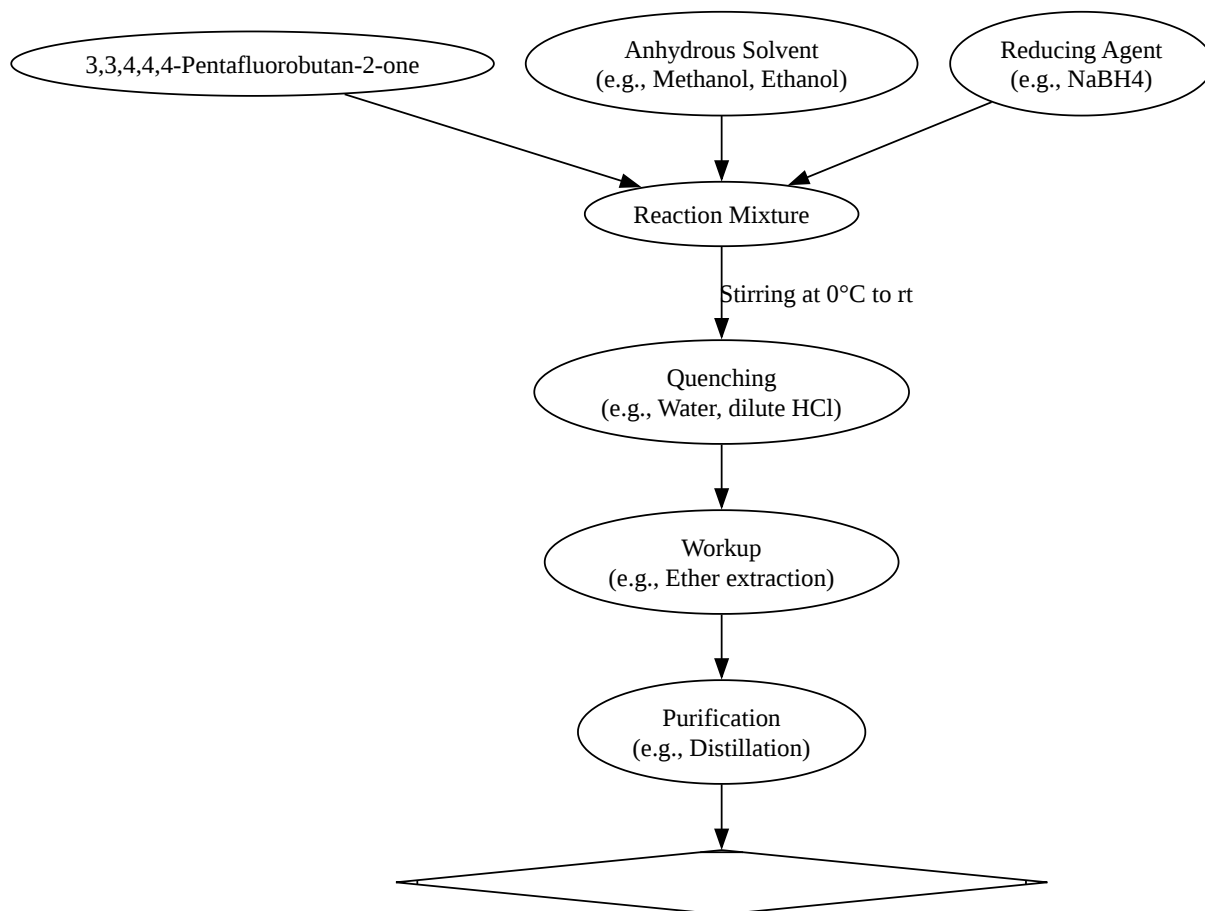
Property	Value	Reference
CAS Number	374-40-3	[1]
Molecular Formula	C4H5F5O	[1]
Molecular Weight	164.07 g/mol	[1]
IUPAC Name	3,3,4,4,4-pentafluorobutan-2-ol	
Appearance	Colorless liquid (predicted)	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Not available	

## Synthesis and Purification

The synthesis of **3,3,4,4,4-Pentafluorobutan-2-ol** can be achieved through established organic chemistry methodologies. The primary routes involve the reduction of the corresponding ketone or a Grignard reaction.

### Experimental Protocol: Reduction of 3,3,4,4,4-Pentafluorobutan-2-one

This method provides a straightforward approach to synthesizing the target compound.



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## References

- 1. 3,3,4,4,4-Pentafluorobutan-2-ol | C<sub>4</sub>H<sub>5</sub>F<sub>5</sub>O | CID 78991 - PubChem [pubchem.ncbi.nlm.nih.gov]
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